molecular formula C19H26O2 B3421974 6-Dehydrotestosterone CAS No. 2352-19-4

6-Dehydrotestosterone

Cat. No.: B3421974
CAS No.: 2352-19-4
M. Wt: 286.4 g/mol
InChI Key: UMDCOKNNLDEKJB-DYKIIFRCSA-N
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Description

6-Dehydrotestosterone is a synthetic androgenic steroid derived from testosterone. It is known for its potent androgenic effects and has been studied for various applications in medicine and research. This compound is structurally similar to testosterone but features a double bond at the 6th position, which alters its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Dehydrotestosterone typically involves the chemical modification of testosterone. One common method includes the dehydrogenation of testosterone using reagents such as selenium dioxide or other oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as chromatography to ensure the final product’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions: 6-Dehydrotestosterone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to testosterone or other reduced forms.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Selenium dioxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), organometallic reagents.

Major Products Formed:

    Oxidation: 6-Keto derivatives.

    Reduction: Testosterone.

    Substitution: Halogenated derivatives.

Scientific Research Applications

6-Dehydrotestosterone has been extensively studied for its applications in various fields:

    Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

    Biology: Investigated for its role in androgen receptor binding and activity.

    Medicine: Explored for potential therapeutic uses in conditions like androgen deficiency and certain types of cancer.

    Industry: Utilized in the development of steroid-based pharmaceuticals and as a standard in analytical chemistry.

Mechanism of Action

6-Dehydrotestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote the development and maintenance of male characteristics. The compound’s unique structure allows it to interact with the receptor differently than testosterone, potentially leading to distinct biological effects.

Comparison with Similar Compounds

    Testosterone: The parent compound from which 6-Dehydrotestosterone is derived.

    Dihydrotestosterone: Another potent androgen with a different structure and biological activity.

    Androstenedione: A precursor in the biosynthesis of testosterone and other androgens.

Uniqueness: this compound is unique due to the presence of a double bond at the 6th position, which significantly alters its interaction with androgen receptors and its overall biological activity compared to other androgens.

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,14-17,21H,5-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDCOKNNLDEKJB-DYKIIFRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C=CC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C=CC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801043247
Record name 6-Dehydrotestosterone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2484-30-2
Record name 6-Dehydrotestosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2484-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 6-Dehydrotestosterone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002693945
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Record name 6-Dehydrotestosterone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17β)-hydroxyandrosta-4,6-dien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.840
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Record name ANDROSTA-4,6-DIEN-3-ONE, 17-HYDROXY-, (17.BETA.)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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